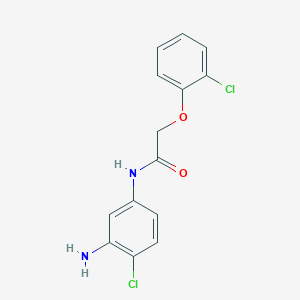

N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide

Descripción general

Descripción

N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide: is an organic compound that belongs to the class of acetamides. This compound features a phenyl ring substituted with amino and chloro groups, as well as a chlorophenoxy group attached to the acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-4-chlorophenol and 2-chlorophenoxyacetic acid.

Formation of Intermediate: The 3-amino-4-chlorophenol is reacted with an appropriate acylating agent to form an intermediate.

Final Coupling: The intermediate is then coupled with 2-chlorophenoxyacetic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide: can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.

Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Hydrocarbons.

Substitution Products: Compounds with different functional groups replacing the chloro groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide has been studied for its potential anticancer and anti-inflammatory properties.

- Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of this compound have demonstrated significant cytotoxicity against melanoma and chronic myeloid leukemia (CML) cell lines with IC50 values ranging from 700 nM to 900 nM, indicating strong potential for further development in cancer therapy .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandin E2. This suggests possible therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. A comparative study of structurally related compounds revealed that those with halogenated phenyl rings were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms .

| Compound | Target Microorganism | Activity |

|---|---|---|

| This compound | MRSA | Effective |

| N-(substituted phenyl)-2-chloroacetamides | E. coli | Moderate |

| N-(substituted phenyl)-2-chloroacetamides | C. albicans | Effective |

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like chlorine enhances the compound's potency against various biological targets. Research findings suggest that modifications to the phenyl ring can significantly influence the compound's efficacy .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of a series of chloro-substituted acetamides, it was found that this compound exhibited an IC50 value of 850 nM against CML cell lines. This finding supports the hypothesis that halogenated compounds can enhance biological activity due to increased membrane permeability and interaction with cellular targets .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of similar compounds revealed that treatment with this compound resulted in a significant reduction in inflammatory markers in vitro. The mechanism was linked to the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Future Directions for Research

Further research is warranted to explore:

- In Vivo Studies : To evaluate therapeutic efficacy and safety profiles in animal models.

- Pharmacokinetic Studies : To assess absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Combination Therapies : Investigating synergistic effects when combined with established anticancer agents or anti-inflammatory drugs.

Mecanismo De Acción

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or DNA.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-Amino-4-chlorophenyl)-acetamide

- N-(4-Chlorophenyl)-2-(2-chlorophenoxy)-acetamide

- N-(3-Amino-2-chlorophenyl)-2-(2-chlorophenoxy)-acetamide

Uniqueness

N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide: is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Actividad Biológica

N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an acetamide functional group and chlorophenoxy moieties, contributing to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 284.71 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Molecular Targets : The compound may interact with specific enzymes, receptors, or DNA, modulating their activity.

- Pathways Involved : It has been shown to inhibit enzyme activity, modulate receptor functions, and potentially interact with genetic material, leading to various biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cytotoxicity : It has shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives of similar compounds have exhibited IC50 values ranging from 0.39 µM to 49.85 µM against different cancer cell lines .

- Mechanism : The compound's mechanism in cancer cells may involve apoptosis induction and cell cycle arrest at specific phases, particularly the S phase .

Comparative Analysis

The uniqueness of this compound can be highlighted by comparing it with similar compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| N-(3-Amino-4-chlorophenyl)-acetamide | Lacks chlorophenoxy group | Moderate cytotoxicity |

| N-(4-Chlorophenyl)-2-(2-chlorophenoxy)-acetamide | Different amino substitution | Antimicrobial properties |

| N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide | Similar but with different chlorophenoxy substitution | Enhanced cytotoxicity |

Case Studies

- Anticancer Efficacy : A study evaluated the compound against MCF7 breast cancer cells, showing an IC50 value of 1.88 ± 0.11 µM, indicating strong anticancer potential .

- Antimicrobial Screening : Another investigation assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity compared to standard antibiotics .

Research Findings

Recent advancements in drug design have focused on enhancing the biological activity of compounds similar to this compound. Structure-activity relationship (SAR) studies suggest that modifications in the substituents on the aromatic rings can significantly enhance the biological effectiveness of these compounds .

Propiedades

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c15-10-6-5-9(7-12(10)17)18-14(19)8-20-13-4-2-1-3-11(13)16/h1-7H,8,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGPYADLENCSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.